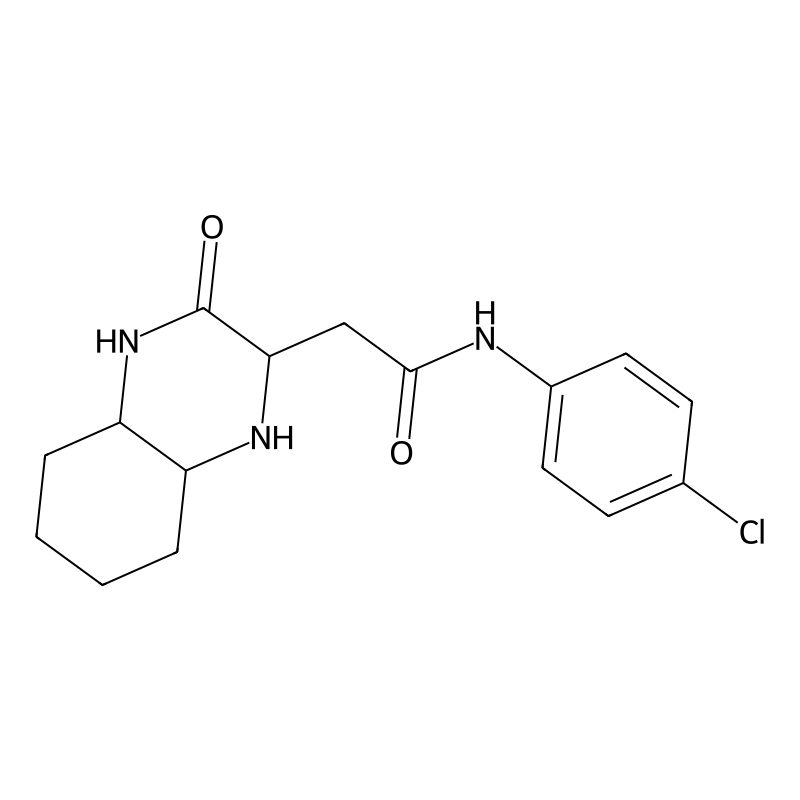

N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a complex organic compound characterized by its unique structural features, including a chlorophenyl group and a decahydroquinoxaline moiety. The compound has garnered interest in the field of medicinal chemistry due to its potential pharmacological applications, particularly in pain management and neurobiology. Its molecular formula is , with a molecular weight of approximately 306.79 g/mol. The presence of the chlorophenyl group enhances its biological activity, while the decahydroquinoxaline structure contributes to its pharmacological properties.

- Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of corresponding carboxylic acids and amines.

- Acylation: The amine group can react with acylating agents, resulting in the formation of different acetamide derivatives.

- Reduction: The ketone functionality in the quinoxaline moiety may be reduced to form alcohols or other derivatives under appropriate conditions.

These reactions highlight the compound's versatility and potential for further chemical modifications.

Research indicates that N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide exhibits significant biological activity, particularly as an antagonist at the κ-opioid receptor. This receptor is involved in pain modulation and various neurobiological processes. Binding to this receptor may lead to analgesic effects without the typical side effects associated with traditional opioids, making it a candidate for developing new pain management therapies. Additionally, studies suggest that this compound may have anti-inflammatory properties, further enhancing its therapeutic potential.

The synthesis of N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic pathway includes:

- Formation of Decahydroquinoxaline: This can be achieved through cyclization reactions involving appropriate precursors.

- Acylation: The decahydroquinoxaline derivative is then reacted with 4-chloroaniline using acetic anhydride or other acylating agents to form the final acetamide product.

Alternative synthesis routes may vary based on specific laboratory protocols and available reagents.

N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several notable applications:

- Pharmaceutical Research: Its interaction with opioid receptors makes it a candidate for developing new analgesics.

- Neuroscience Studies: It may be used in research focused on pain pathways and neurobiological mechanisms.

- Chemical Biology: The compound can serve as a tool for studying receptor-ligand interactions in biological systems.

Interaction studies have focused on N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide's binding affinity and efficacy at κ-opioid receptors. These studies typically employ radiolabeled ligands and competitive binding assays to evaluate how well this compound interacts with the receptor compared to known ligands. Preliminary findings suggest that it has a favorable binding profile, indicating potential as a therapeutic agent in pain management.

Several compounds share structural similarities with N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3,4-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide | Contains dichlorophenyl group; studied for similar pharmacological effects | |

| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | Impurity reference material; related to non-steroidal anti-inflammatory drugs | |

| N-(3-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolinyl]sulfanyl}acetamide | Features ethoxyphenyl group; potential for diverse biological activities |

These comparisons illustrate the diversity within this class of compounds while highlighting the unique structural characteristics of N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide that may contribute to its distinct biological activity.